molecular formula C11H17NO B6353024 4-{[(Butan-2-yl)amino]methyl}phenol CAS No. 1019604-84-2

4-{[(Butan-2-yl)amino]methyl}phenol

Cat. No. B6353024
CAS RN: 1019604-84-2
M. Wt: 179.26 g/mol
InChI Key: SQDLKMCGEHPTFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-{[(Butan-2-yl)amino]methyl}phenol” is a chemical compound . It is also referred to as PHMB or polyhexamethylene biguanide. It is used in various sectors including pharmaceutical and veterinary .


Synthesis Analysis

The synthesis of similar compounds involves nucleophilic aromatic substitution . This is a reaction in which one of the substituents in an aromatic ring is replaced by a nucleophile . The detailed mechanism for this type of reaction involves the formation of a Meisenheimer complex, a negatively charged intermediate formed by the attack of a nucleophile upon one of the aromatic-ring carbons .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using NMR spectroscopy . The compounds consist of asymmetric units in orthorhombic and monoclinic crystal systems .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are typically nucleophilic aromatic substitution reactions . These reactions occur when the aryl halide is activated by substitution with strongly electron-attracting groups and when very strongly basic nucleophilic reagents are used .

properties

IUPAC Name

4-[(butan-2-ylamino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-9(2)12-8-10-4-6-11(13)7-5-10/h4-7,9,12-13H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDLKMCGEHPTFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(Butan-2-yl)amino]methyl}phenol

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